3,3-Dimethylcyclohexyl methyl ketone

Description

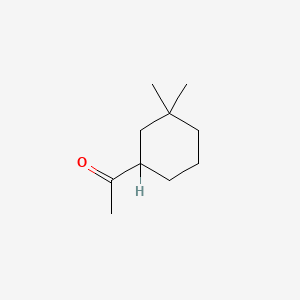

Structure

3D Structure

Properties

IUPAC Name |

1-(3,3-dimethylcyclohexyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(11)9-5-4-6-10(2,3)7-9/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIWBWIDAYBUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051924 | |

| Record name | 1-(3,3-Dimethylcyclohexyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25304-14-7 | |

| Record name | 1-(3,3-Dimethylcyclohexyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25304-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylcyclohexyl methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025304147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(3,3-dimethylcyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(3,3-Dimethylcyclohexyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,3-dimethylcyclohexyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYLCYCLOHEXYL METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH1R8F7762 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,3-Dimethylcyclohexyl methyl ketone IUPAC name

An In-depth Technical Guide to 1-(3,3-dimethylcyclohexyl)ethanone For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,3-dimethylcyclohexyl)ethanone, also known by its common name 3,3-Dimethylcyclohexyl methyl ketone and trade name Herbac, is a fine fragrance compound utilized in the cosmetic industry.[][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activity, with a focus on experimental data and methodologies for the scientific community.

IUPAC Name: 1-(3,3-dimethylcyclohexyl)ethanone[]

Chemical and Physical Properties

The fundamental properties of 1-(3,3-dimethylcyclohexyl)ethanone are summarized below. This data is crucial for its application in various experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C10H18O | [][3] |

| Molecular Weight | 154.25 g/mol | |

| CAS Number | 25304-14-7 | [3] |

| Appearance | Colorless liquid | [][3] |

| Boiling Point | 202.8°C at 760 mmHg | [][3] |

| Density | 0.875 g/cm³ | [][3] |

| Flash Point | 82 °C | [3] |

| Refractive Index | 1.437 | [][3] |

| Vapor Pressure | 0.287 mmHg at 25°C | [3] |

| LogP | 2.79180 | [3] |

| SMILES | CC(=O)C1CCCC(C1)(C)C | [] |

| InChI Key | DXIWBWIDAYBUDF-UHFFFAOYSA-N | [4] |

Synthesis Protocols

Several synthetic routes for ketones with similar structures have been described. These methodologies can be adapted for the synthesis of 1-(3,3-dimethylcyclohexyl)ethanone.

Synthesis via Grignard Reaction with a Nitrile

A common method for preparing ketones involves the reaction of a Grignard reagent with a nitrile.[5] For the synthesis of 1-(3,3-dimethylcyclohexyl)ethanone, this would involve the reaction of cyclohexylmagnesium bromide with acetonitrile, followed by an aqueous workup.[5]

Experimental Protocol:

-

Preparation of Grignard Reagent: Prepare 3,3-dimethylcyclohexylmagnesium bromide by reacting 3,3-dimethylbromocyclohexane with magnesium turnings in anhydrous ether.

-

Reaction with Nitrile: Add acetonitrile (CH₃C≡N) dropwise to the freshly prepared Grignard reagent solution under anhydrous conditions.[5]

-

Hydrolysis: The intermediate imine-magnesium salt is then hydrolyzed with an aqueous acid (e.g., H₂SO₄ or HCl) to yield the final ketone product.

-

Purification: The crude product is purified by extraction and subsequent distillation.

Caption: Synthesis of 1-(3,3-dimethylcyclohexyl)ethanone via Grignard reaction.

Synthesis from Dimedone

A multi-step synthesis starting from dimedone (5,5-dimethylcyclohexane-1,3-dione) can also be employed. This process involves the catalytic reduction of dimedone to 3,3-dimethylcyclohexan-1-one, followed by further reactions.[6]

Experimental Protocol:

-

Reduction of Dimedone: Dimedone is reduced to 3,3-dimethylcyclohexan-1-one. This can be achieved via a two-step reaction sequence through a monotosylhydrazone intermediate or by catalytic hydrogenation in the presence of a palladium on charcoal catalyst.[6]

-

Ethynylation: The resulting 3,3-dimethylcyclohexan-1-one undergoes ethynylation with ethyne in a basic medium to produce 1-ethynyl-1-hydroxy-3,3-dimethylcyclohexane.[6]

-

Rearrangement: A Rupe rearrangement of the 1-ethynyl-3,3-dimethyl-1-cyclohexanol is then performed to yield methyl-3,3-dimethylcyclohexenyl-ketone.[6]

-

Hydrogenation: The final step involves the catalytic hydrogenation of the cyclohexenyl ring to the corresponding cyclohexane, yielding 1-(3,3-dimethylcyclohexyl)ethanone.

Biological Activity and Metabolism

1-(3,3-dimethylcyclohexyl)ethanone is a member of the alkyl cyclic ketones fragrance group.[2][7] Toxicological assessments have found these materials to have low acute toxicity and a low potential for skin sensitization in humans at current usage levels.[7]

Microbial Biotransformation

Studies have been conducted on the microbial transformation of 1-(3,3-dimethylcyclohexyl)ethanone to create new derivatives. The fungus Aspergillus niger has been shown to biotransform the substrate into a hydroxylated derivative.[2]

Experimental Protocol: Fungal Biotransformation

-

Culture Preparation: Aspergillus niger ATCC 10549 is grown in a suitable culture medium.

-

Substrate Addition: 1-(3,3-dimethylcyclohexyl)ethanone is added to the fungal culture.

-

Incubation: The culture is incubated, allowing the fungus to metabolize the substrate.

-

Extraction and Analysis: The metabolites are extracted from the culture medium. The structure of the resulting product, 1-(4-hydroxy-3,3-dimethylcyclohexyl)ethanone, is determined using NMR and GC-MS spectroscopic methods.[2] The reported yield for this specific transformation is 19%.[2]

Caption: Microbial biotransformation of the target ketone by A. niger.

Postulated Mammalian Metabolism

While specific mammalian metabolism studies for 1-(3,3-dimethylcyclohexyl)ethanone are not available, a general metabolic pathway is postulated for alkyl cyclic ketones. The primary pathway is the reduction of the ketone group by alcohol dehydrogenases and carbonyl reductases to form a secondary alcohol.[7] This alcohol metabolite can then be conjugated with glucuronic acid and excreted.[7]

Caption: Postulated metabolic pathway of alkyl cyclic ketones in mammals.

References

- 2. researchgate.net [researchgate.net]

- 3. This compound|lookchem [lookchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. quora.com [quora.com]

- 6. WO2010043522A1 - Synthesis of green ketone intermediate - Google Patents [patents.google.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

In-Depth Technical Guide: 3,3-Dimethylcyclohexyl Methyl Ketone (CAS: 25304-14-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclohexyl methyl ketone, also known by synonyms such as 1-(3,3-dimethylcyclohexyl)ethanone and Herbac, is a cyclic ketone with the CAS number 25304-14-7. While it has established applications in the fragrance industry for its woody and herbal scent, recent studies have begun to explore its potential biological activities, including antimicrobial properties. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic data, and known biological activities, with a focus on experimental details relevant to research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₈O | [1] |

| Molecular Weight | 154.25 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Woody, herbal, camphoraceous | [3] |

| Boiling Point | 197.39 °C (estimated) | [1] |

| Flash Point | 77 °C | [1] |

| Density | 0.894 - 0.902 g/cm³ @ 25°C | [4] |

| Refractive Index | 1.4500 - 1.4550 @ 20°C | [4] |

| Solubility | Insoluble in water; soluble in ethanol | [3] |

| logP (o/w) | 2.847 (estimated) | [3] |

Synthesis

A plausible synthetic pathway is the acid-catalyzed cyclization and hydration of dihydromyrcene, followed by oxidation of the resulting alcohol to the ketone. Another potential route described in patent literature is the cyclization and rearrangement of dehydrolinalool in the presence of an acid to form the unsaturated precursor, 1-(3,3-dimethylcyclohex-1-enyl)ethanone, which can then be hydrogenated to the target saturated ketone.[5]

A general workflow for a potential synthesis is outlined below:

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Data

Accurate structural elucidation is paramount in chemical research. While a complete, publicly available dataset of NMR and mass spectra for this compound is limited, data for structurally similar compounds and from supplier technical sheets provide expected spectral characteristics.

-

¹H NMR: Expected signals would include singlets for the two methyl groups on the cyclohexane ring, a singlet for the acetyl methyl group, and a series of multiplets for the cyclohexyl methylene protons.

-

¹³C NMR: Key signals would be observed for the carbonyl carbon, the quaternary carbon of the cyclohexane ring, the two gem-dimethyl carbons, the acetyl methyl carbon, and the methylene carbons of the cyclohexane ring.

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M+) and characteristic fragmentation patterns for a cyclic ketone.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) stretch is expected in the region of 1700-1725 cm⁻¹.

Biological Activity and Experimental Protocols

The most well-documented biological activity of this compound is its antimicrobial properties. A study on its microbial transformation also sheds light on its potential for generating novel derivatives with enhanced activity.

Microbial Transformation

A study demonstrated the biotransformation of this compound by the fungus Aspergillus niger (ATCC 10549). This process introduces a hydroxyl group onto the cyclohexane ring, yielding 1-(4-hydroxy-3,3-dimethylcyclohexyl) ethanone.

-

Microorganism and Cultivation: Aspergillus niger ATCC 10549 is cultivated in an α-Medium.

-

Biotransformation: The substrate, this compound, is added to the fungal culture. The culture is then incubated for 7 days at 25°C.

-

Extraction and Purification: The culture is extracted with an organic solvent (e.g., ethyl acetate). The resulting crude extract is then purified using column chromatography on silica gel with a solvent system of light petroleum and ethyl acetate to isolate the metabolite.

-

Structural Elucidation: The structure of the purified metabolite is determined using spectroscopic methods, including Fourier-Transform Infrared (FT-IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: Workflow for the microbial transformation of this compound.

Antimicrobial Activity

Both this compound and its hydroxylated metabolite have been evaluated for their antimicrobial activity against a panel of pathogenic microbial strains.

Two primary methods are employed to determine the antimicrobial efficacy:

-

Agar Diffusion Method:

-

A standardized inoculum of the test microorganism is uniformly spread on the surface of an agar plate.

-

Sterile paper discs impregnated with known concentrations of the test compound (this compound or its metabolite) are placed on the agar surface.

-

The plates are incubated under appropriate conditions for microbial growth.

-

The diameter of the zone of inhibition (the area around the disc where microbial growth is prevented) is measured to assess the antimicrobial activity.

-

-

Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

-

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

The plate is incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

The results of these assays indicate that the hydroxylated metabolite exhibits greater antimicrobial susceptibility compared to the parent compound, this compound.

Caption: Workflow for assessing the antimicrobial activity of the target compound.

Safety Information

A summary of the safety information for this compound is provided in Table 2. It is crucial to consult the full Safety Data Sheet (SDS) before handling this compound.

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H315: Causes skin irritation |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P332 + P313: If skin irritation occurs: Get medical advice/attention. |

Applications and Future Perspectives in Drug Development

Currently, the primary application of this compound is in the fragrance industry. However, the demonstrated antimicrobial activity of both the parent compound and its hydroxylated metabolite suggests potential for further investigation in the context of drug development.

The microbial transformation pathway presents a viable strategy for generating novel derivatives. These derivatives could be screened for a broader range of biological activities, including antifungal, antiviral, and antiparasitic properties. Furthermore, the cyclic ketone scaffold could serve as a starting point for medicinal chemistry campaigns to develop more potent and selective antimicrobial agents. Future research should focus on:

-

Elucidation of the mechanism of antimicrobial action.

-

Synthesis and screening of a library of derivatives to establish structure-activity relationships (SAR).

-

Evaluation of cytotoxicity and in vivo efficacy of promising compounds.

Conclusion

This compound is a readily accessible cyclic ketone with established use in the fragrance sector. Emerging research has highlighted its potential as a scaffold for the development of new antimicrobial agents, particularly through microbial transformation to generate more active hydroxylated derivatives. While detailed synthesis protocols and comprehensive biological activity data are still somewhat limited in the public domain, this technical guide provides a solid foundation of its chemical properties, known biological activities, and detailed experimental protocols for its bio-transformation and antimicrobial assessment, which will be of significant value to researchers in the fields of chemistry and drug development.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. woody ketone, 25304-14-7 [thegoodscentscompany.com]

- 4. Ethanone, 1-(1,3-dimethyl-3-cyclohexen-1-yl)- [webbook.nist.gov]

- 5. WO2016097569A1 - Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery - Google Patents [patents.google.com]

An In-depth Technical Guide to Ketones with Molecular Formula C10H18O

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ketones with the molecular formula C10H18O, focusing on their synthesis, characterization, and biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and biological properties of these compounds.

Introduction to C10H18O Ketones

Ketones are a class of organic compounds characterized by a carbonyl group flanked by two carbon atoms. Those with the molecular formula C10H18O are typically monocyclic or bicyclic monoterpenoids, a diverse group of natural products with a wide range of biological activities and industrial applications. This guide will primarily focus on two prominent isomers: menthone and cyclodecanone, due to their prevalence in scientific literature and established applications.

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for prominent C10H18O ketones, facilitating easy comparison of their physical and spectroscopic properties.

Table 1: Physicochemical Properties of C10H18O Ketones

| Compound | IUPAC Name | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| l-Menthone | (2S,5R)-2-Isopropyl-5-methylcyclohexanone | 154.25 | 207 | -6 | 0.895 |

| d-Isomenthone | (2R,5R)-2-isopropyl-5-methylcyclohexanone | 154.25 | 210 | - | - |

| Cyclodecanone | Cyclodecanone | 154.25 | 94-98 (at 10 mmHg) | 20-22 | - |

Table 2: Spectroscopic Data for Menthone

| Spectroscopy | Key Peaks/Shifts | Reference |

| ¹H-NMR | Conformational analysis reveals both methyl and isopropyl groups are equatorially oriented in the stable conformation. | [1] |

| ¹³C-NMR | Spectral analysis has been used to establish the structure of hydrazone derivatives. | [2] |

| IR Spectroscopy | Strong C=O stretch observed at 1706 cm⁻¹. Strong C-H stretches are found at 2953 cm⁻¹, 2926 cm⁻¹, and 2869 cm⁻¹. | [3] |

| Mass Spectrometry | GC-MS is a common method for detection in essential oils. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of key C10H18O ketones are provided below.

Synthesis of Menthone and Isomenthone

Menthone can be synthesized through the oxidation of menthol. The interconversion between menthone and its diastereomer, isomenthone, can be achieved via an enol intermediate.[5]

Experimental Protocol: Oxidation of l-Menthol to l-Menthone

-

Preparation: In a fume hood, prepare a solution of l-menthol in a suitable solvent such as diethyl ether.

-

Oxidation: Slowly add an oxidizing agent, such as acidified dichromate (e.g., chromic acid), to the menthol solution while stirring. The use of stoichiometric oxidants in the presence of diethyl ether as a co-solvent can help minimize the epimerization of l-menthone to d-isomenthone.[5]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction mixture, typically with water, and separate the organic layer.

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude product can be purified by fractional distillation.[5]

Experimental Protocol: Isomerization of (-)-Menthone to (+)-Isomenthone

-

Enamine Formation: React (-)-menthone with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like benzene.

-

Hydrolysis: Hydrolyze the resulting enamine. Hydrolysis using carbon disulfide as a scavenger for the amine can yield a product rich in (+)-isomenthone (approximately 85%).[6] The hydrolysis can also be carried out using aqueous acid, such as 20% hydrochloric acid, though this may lead to an equilibrium mixture.[6]

-

Purification: The resulting mixture of menthone and isomenthone can be separated by distillation.[7]

Synthesis of Cyclodecanone

Cyclodecanone can be synthesized through ring enlargement of a smaller cyclic ketone, such as cyclooctanone.

Experimental Protocol: Ring Enlargement of Cyclooctanone to Cyclodecanone

This synthesis involves a multi-step process starting from the enamine of cyclooctanone.

-

Enamine Formation: React cyclooctanone with pyrrolidine. The water formed during the reaction is removed azeotropically.

-

Reaction with Methyl Propiolate: The crude enamine is dissolved in ether and reacted with methyl propiolate. The temperature should be maintained at 25-30°C.

-

Hydrolysis and Decarboxylation: The resulting solid intermediate is hydrolyzed with 6% hydrochloric acid, followed by hydrogenation over a palladium-charcoal catalyst.

-

Saponification and Decarboxylation: The product from the previous step is heated under reflux with aqueous sodium hydroxide. The resulting mixture is then distilled to remove methanol.

-

Purification: The residue is extracted with ether, and the solvent is removed. The final product, cyclodecanone, is purified by distillation under reduced pressure.[8]

Biological Activities and Signaling Pathways

Menthone and its derivatives have been shown to possess a range of biological activities.

Antimicrobial Activity of Menthone

Menthone has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA).[9][10] The proposed mechanism of action involves the disruption of the bacterial cell membrane.

Key aspects of menthone's antimicrobial action:

-

Membrane Potential Depolarization: Menthone causes a loss of membrane potential in MRSA cells.

-

Membrane Integrity Disruption: It leads to the disruption of the physical integrity of the bacterial membrane.

-

Lipid Homeostasis Disturbance: Menthone alters the lipid profile of the MRSA cell membrane, affecting its structure and function.[9]

Menthone's Role in Cellular Signaling

Derivatives of menthone have been investigated for their potential to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[11] This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis of tumor cells.[11]

Menthol, a related monoterpene alcohol from which menthone can be synthesized, is known to interact with TRPM8 receptors, which are involved in various cellular processes.[12][13]

Visualizations

The following diagrams illustrate key experimental and biological pathways involving C10H18O ketones.

Caption: Synthetic pathway of l-menthone and its isomerization.

Caption: Menthone's antimicrobial mechanism against MRSA.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by menthone derivatives.

References

- 1. DSpace [repository.tcu.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Menthone | C10H18O | CID 26447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Menthone - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Menthone Exerts its Antimicrobial Activity Against Methicillin Resistant Staphylococcus aureus by Affecting Cell Membrane Properties and Lipid Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Menthone Exerts its Antimicrobial Activity Against Methicillin Resistant Staphylococcus aureus by Affecting Cell Membrane Properties and Lipid Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Cellular and Molecular Targets of Menthol Actions [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 1-(3,3-dimethylcyclohexyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for producing 1-(3,3-dimethylcyclohexyl)ethanone, a valuable ketone intermediate in the fragrance and pharmaceutical industries. This document details several potential synthetic pathways, including the catalytic hydrogenation of the corresponding unsaturated ketone, and nucleophilic addition of organometallic reagents to carboxylic acid and nitrile derivatives. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to facilitate the practical application of these methodologies by researchers and drug development professionals.

Introduction

1-(3,3-dimethylcyclohexyl)ethanone, also known as woody ketone, is a significant chemical entity characterized by a cyclohexane ring substituted with two methyl groups at the 3-position and an acetyl group at the 1-position[1][2]. Its distinct woody and herbal aroma makes it a sought-after ingredient in the fragrance industry[3]. Beyond its olfactory properties, its structural motif is of interest in medicinal chemistry as a building block for more complex molecules. This guide outlines the most plausible and documented methods for its synthesis, providing detailed procedural information and relevant data.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3,3-dimethylcyclohexyl)ethanone is presented in Table 1.

Table 1: Physicochemical Properties of 1-(3,3-dimethylcyclohexyl)ethanone

| Property | Value | Reference |

| CAS Number | 25304-14-7 | [1][2][4] |

| Molecular Formula | C₁₀H₁₈O | [2][4] |

| Molecular Weight | 154.25 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Woody, herbal, thujonic, minty | [3] |

| Boiling Point | Not explicitly found | |

| Flash Point | 70.00 °C (158.00 °F) | [3] |

| Specific Gravity | 0.89400 to 0.90200 @ 25.00 °C | [3] |

| Refractive Index | 1.45000 to 1.45500 @ 20.00 °C | [3] |

Synthetic Pathways

Several logical synthetic routes can be envisioned for the preparation of 1-(3,3-dimethylcyclohexyl)ethanone. The following sections detail the most prominent methods.

Method 1: Catalytic Hydrogenation of 1-(3,3-dimethylcyclohex-1-enyl)ethanone

This is a highly efficient and direct method for the synthesis of the target compound. The pathway involves the preparation of the unsaturated precursor, 1-(3,3-dimethylcyclohex-1-enyl)ethanone, followed by its catalytic hydrogenation.

Caption: Synthesis of 1-(3,3-dimethylcyclohexyl)ethanone via hydrogenation.

The precursor, 1-(3,3-dimethylcyclohex-1-enyl)ethanone, can be synthesized from the readily available and inexpensive starting material, dehydrolinalool, through an acid-catalyzed cyclization and rearrangement reaction[5].

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, place dehydrolinalool.

-

Acid Addition: Slowly add a catalytic amount of a suitable acid, such as phosphoric acid or methanesulfonic acid, to the dehydrolinalool while stirring[5].

-

Reaction Conditions: Maintain the reaction mixture at a suitable temperature to promote the cyclization and rearrangement. The specific temperature and reaction time will depend on the chosen acid catalyst and scale of the reaction.

-

Work-up: After the reaction is complete (monitored by TLC or GC), quench the reaction by adding a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous phase with a suitable organic solvent, for example, cyclohexane, multiple times[5].

-

Purification: Combine the organic phases, wash with water until neutral, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation[5].

Table 2: Spectroscopic Data for 1-(3,3-dimethylcyclohex-1-enyl)ethanone

| Type | Data | Reference |

| ¹H-NMR (200 MHz, CDCl₃) | δ (ppm) 0.94 (s, 6H), 1.34-1.37 (m, 2H), 1.41 (s, 3H), 1.57-1.61 (m, 2H), 1.91 (td, J = 6.2 Hz, 1.6 Hz, 2H), 5.56 (s, 1H) | [5][6] |

| ¹³C-NMR (50 MHz, CDCl₃) | δ (ppm) 19.85, 23.76, 23.96, 29.92, 31.34, 36.95, 132.60, 134.75 | [5][6] |

The selective hydrogenation of the carbon-carbon double bond in the presence of the ketone functionality is a standard transformation that can be achieved using various catalytic systems.

Experimental Protocol (Adapted from general procedures for ketone hydrogenation):

-

Catalyst Preparation: In a hydrogenation vessel, suspend a suitable catalyst, such as Palladium on carbon (Pd/C) or a rhodium-based catalyst, in a solvent like ethanol or ethyl acetate.

-

Substrate Addition: Add 1-(3,3-dimethylcyclohex-1-enyl)ethanone to the catalyst suspension.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to a desired pressure (e.g., 1-50 bar) and stir the reaction mixture at a suitable temperature (e.g., room temperature to 60 °C) until the theoretical amount of hydrogen is consumed[7].

-

Work-up: After the reaction is complete, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude 1-(3,3-dimethylcyclohexyl)ethanone. Further purification can be achieved by vacuum distillation.

Table 3: Expected Quantitative Data for Hydrogenation

| Parameter | Expected Value |

| Yield | >95% |

| Purity | >98% |

Method 2: Grignard Reaction with a Nitrile

This method involves the synthesis of a Grignard reagent from a suitable halo-substituted 3,3-dimethylcyclohexane, followed by its reaction with acetonitrile and subsequent hydrolysis to yield the target ketone.

Caption: Synthesis via Grignard reaction with a nitrile.

Experimental Protocol (Adapted from general procedures):

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a solution of 3,3-dimethylcyclohexyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed.

-

Reaction with Acetonitrile: Cool the Grignard reagent to 0 °C and add a solution of acetonitrile in anhydrous diethyl ether dropwise with stirring.

-

Hydrolysis: After the addition is complete, stir the reaction mixture for a specified time and then carefully pour it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extraction and Purification: Separate the ethereal layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.

Method 3: Reaction of Methyllithium with 3,3-Dimethylcyclohexanecarboxylic Acid

This synthetic route involves the reaction of two equivalents of an organolithium reagent, such as methyllithium, with a carboxylic acid to form the corresponding ketone[8].

Caption: Synthesis from a carboxylic acid and an organolithium reagent.

Experimental Protocol (Adapted from Organic Syntheses Procedure for Cyclohexyl Methyl Ketone[8]):

-

Lithium Salt Formation: In a flame-dried reaction vessel under an inert atmosphere, dissolve 3,3-dimethylcyclohexanecarboxylic acid in an anhydrous solvent such as 1,2-dimethoxyethane. Add powdered lithium hydride and reflux the mixture to form the lithium salt of the carboxylic acid[8].

-

Reaction with Methyllithium: Cool the suspension of the lithium salt to approximately 10 °C. Add a solution of methyllithium in diethyl ether dropwise with vigorous stirring[8].

-

Work-up: After the addition, allow the reaction to proceed for a suitable time. Then, quench the reaction by carefully pouring the mixture into a vigorously stirred solution of concentrated hydrochloric acid in water[8].

-

Extraction and Purification: Extract the aqueous mixture with diethyl ether. Combine the organic extracts, wash with brine, dry over a suitable drying agent, and remove the solvent under reduced pressure. The resulting crude ketone can be purified by vacuum distillation[8].

Conclusion

This technical guide has detailed three plausible and effective synthetic routes for the preparation of 1-(3,3-dimethylcyclohexyl)ethanone. The catalytic hydrogenation of 1-(3,3-dimethylcyclohex-1-enyl)ethanone represents a direct and high-yielding approach. Alternative methods utilizing organometallic reagents, such as Grignard reagents with nitriles or organolithiums with carboxylic acids, offer flexibility in starting materials. The provided experimental protocols, adapted from established literature procedures, along with the summarized quantitative data, serve as a valuable resource for researchers and professionals in the fields of organic synthesis, fragrance chemistry, and drug development. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. woody ketone, 25304-14-7 [thegoodscentscompany.com]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. WO2016097569A1 - Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery - Google Patents [patents.google.com]

- 6. US10723971B2 - Acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Spectral Data Analysis of 3,3-Dimethylcyclohexyl Methyl Ketone: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3,3-Dimethylcyclohexyl methyl ketone (CAS No. 25304-14-7). Designed for researchers, scientists, and professionals in drug development, this document presents predicted spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for spectral analysis. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes predicted values to facilitate structural elucidation and characterization.

Predicted Spectral Data

The following tables summarize the predicted Mass Spectrometry, ¹³C-NMR, and ¹H-NMR data for this compound. These predictions are based on established spectroscopic principles and computational models.

Table 1: Predicted Mass Spectrometry Data

| Mass-to-Charge Ratio (m/z) | Predicted Fragment | Relative Abundance |

| 154 | [M]⁺ (Molecular Ion) | Low |

| 139 | [M - CH₃]⁺ | Moderate |

| 111 | [M - CH₃CO]⁺ | Moderate |

| 97 | [C₇H₁₃]⁺ | High |

| 83 | [C₆H₁₁]⁺ | Moderate |

| 69 | [C₅H₉]⁺ | High |

| 55 | [C₄H₇]⁺ | High |

| 43 | [CH₃CO]⁺ | Very High (Base Peak) |

Table 2: Predicted ¹³C-NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| ~212 | C=O (Ketone) |

| ~50 | CH attached to C=O |

| ~40 | C(CH₃)₂ |

| ~35 | CH₂ adjacent to C(CH₃)₂ |

| ~30 | (CH₃)₂C |

| ~28 | CH₂ |

| ~25 | CH₂ |

| ~22 | CH₃ (acetyl) |

Table 3: Predicted ¹H-NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |

| ~2.3 | m | 1H | CH-C=O |

| ~2.1 | s | 3H | CH₃-C=O |

| ~1.6-1.1 | m | 8H | Cyclohexyl CH₂ |

| ~0.9 | s | 6H | C(CH₃)₂ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data presented above.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly using a heated probe. The sample is vaporized in the ion source.[1]

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and causing fragmentation.[2]

-

Mass Analysis: The resulting ions are accelerated and directed into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detector records the abundance of each ion.

-

Data Acquisition: The mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR Spectroscopy

-

Sample Preparation: Approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added. The solution is transferred to a 5 mm NMR tube.[3]

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve high resolution. The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[4]

-

Data Acquisition (¹H-NMR): A series of radiofrequency pulses are applied to the sample. The resulting free induction decay (FID) signal is recorded. Key parameters include the pulse width (often a 45° or 90° pulse), acquisition time (typically 2-4 seconds), and a short relaxation delay. Multiple scans are usually acquired and averaged to improve the signal-to-noise ratio.[5]

-

Data Acquisition (¹³C-NMR): The procedure is similar to ¹H-NMR, but due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be required. Proton decoupling is typically used to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[5]

-

Data Processing: The acquired FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ = 0 ppm). For ¹H-NMR, the peaks are integrated to determine the relative number of protons.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the described spectroscopic methods.

Caption: Spectral analysis workflow.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry of 3,3-Dimethylcyclohexyl methyl ketone

This technical guide provides a detailed analysis of the mass spectrometry of this compound, a compound of interest in various chemical and pharmaceutical research areas. This document outlines the expected fragmentation patterns based on established principles of mass spectrometry, provides a standardized experimental protocol for its analysis, and presents the predicted quantitative data in a clear, tabular format.

Physicochemical Properties

Before delving into the mass spectrometric analysis, it is essential to understand the basic physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₁₈O[1][2][] |

| Molecular Weight | 154.25 g/mol [1][2][] |

| CAS Number | 25304-14-7[1] |

| Appearance | Colorless liquid[1][] |

| Boiling Point | 202.8 °C at 760 mmHg[1][] |

| Density | 0.875 g/cm³[1][] |

| Refractive Index | 1.437[1][] |

Predicted Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound is predicted based on the fundamental principles of ketone fragmentation, including α-cleavage and rearrangements. The molecular ion peak (M⁺) is expected at m/z 154.

Table of Predicted Major Fragments:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion |

| 139 | [M - CH₃]⁺ | α-cleavage: Loss of the methyl group from the acetyl moiety. |

| 111 | [M - C₃H₇]⁺ | α-cleavage: Loss of the propyl group from the cyclohexyl ring. |

| 97 | [M - C₄H₉]⁺ | Cleavage of the C-C bond adjacent to the carbonyl group on the ring side. |

| 83 | [C₆H₁₁]⁺ | Loss of the acetyl group. |

| 55 | [C₄H₇]⁺ | Characteristic fragment for saturated cyclic ketones.[4] |

| 43 | [CH₃CO]⁺ | α-cleavage: Formation of the acylium ion, often the base peak.[5][6] |

Key Fragmentation Pathways

The fragmentation of this compound under electron ionization (EI) is expected to be dominated by α-cleavage, a common fragmentation pathway for ketones.[5][7] This process involves the breaking of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion.

Diagram of Predicted Fragmentation Pathways:

Caption: Predicted EI fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section provides a detailed methodology for the analysis of this compound using GC-MS.

4.1. Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

-

Perform a serial dilution to obtain a final concentration of 10 µg/mL.

4.2. Gas Chromatography (GC) Conditions

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

4.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

4.4. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum from the apex of the chromatographic peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library (if available) or interpret the fragmentation pattern based on known principles.

Diagram of the GC-MS Experimental Workflow:

References

infrared spectroscopy of 3,3-Dimethylcyclohexyl methyl ketone

An In-depth Technical Guide to the Infrared Spectroscopy of 3,3-Dimethylcyclohexyl methyl ketone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound. It details the expected vibrational modes, presents a quantitative summary of absorption peaks, and outlines a detailed experimental protocol for spectral acquisition.

Molecular Structure and Vibrational Modes

This compound (C₁₀H₁₈O) is a saturated cyclic ketone.[1] Its structure consists of a cyclohexane ring substituted with two methyl groups at the 3-position and an acetyl group. The primary functional group for infrared analysis is the carbonyl group (C=O) of the ketone, which gives rise to a strong and characteristic absorption band. Other key vibrational modes include C-H stretching and bending from the methyl and methylene groups, and C-C bond stretching within the cyclohexane ring.

The molecular structure dictates the specific frequencies at which these vibrations occur. The presence of the gem-dimethyl group on the cyclohexane ring can influence the ring's conformation and, consequently, the vibrational modes of the entire molecule.

Predicted Infrared Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~2960-2850 | Strong | C-H Asymmetric and Symmetric Stretching (methyl and methylene groups) |

| ~1715 | Strong | C=O Stretching (ketone carbonyl group)[3][4] |

| ~1465 | Medium | CH₂ Scissoring (bending) |

| ~1385 and ~1365 | Medium | C-H Bending (gem-dimethyl group, "split" peak) |

| ~1220 | Medium | C-C-C Stretching |

| Fingerprint Region | Variable | Complex vibrations involving C-C stretching and C-C-H bending |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique for liquid samples in FTIR spectroscopy due to its simplicity and minimal sample preparation requirements.[5][6][7][8][9][10]

3.1. Materials and Equipment

-

FTIR Spectrometer equipped with a Diamond or Zinc Selenide ATR accessory

-

Sample of this compound (liquid)

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

3.2. Procedure

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Verify that the ATR accessory is correctly installed in the sample compartment.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) to remove any residues. Allow the crystal to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and any ambient atmospheric components (e.g., CO₂, water vapor). The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[1]

-

-

Sample Analysis:

-

Data Processing and Interpretation:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

-

Correlate the observed absorption bands with the expected vibrational modes for the molecule.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-dampened lint-free wipe to remove all traces of the sample.

-

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow for ATR-FTIR Analysis

Caption: Workflow for obtaining an IR spectrum using ATR-FTIR.

Logical Relationship of Spectral Interpretation

Caption: Logical flow for interpreting an infrared spectrum.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 3. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 9. agilent.com [agilent.com]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

physical properties of 3,3-Dimethylcyclohexyl methyl ketone

An In-depth Technical Guide on the Physical Properties of 3,3-Dimethylcyclohexyl methyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed knowledge of this compound.

Compound Identification

-

IUPAC Name: 1-(3,3-dimethylcyclohexyl)ethanone[1]

Summary of Physical Properties

The quantitative physical data for this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units |

| Molecular Weight | 154.25 | g/mol [1][3][4] |

| Appearance | Colorless liquid | -[1][4] |

| Boiling Point | 202.8 | °C at 760 mmHg[1][4] |

| Density | 0.875 | g/cm³[1][4] |

| Refractive Index | 1.437 | -[1][4] |

| Flash Point | 82 | °C[4] |

| Vapor Pressure | 0.287 | mmHg at 25°C[4] |

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties of liquid ketones like this compound are outlined below. These are generalized standard procedures.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point of a small amount of liquid is the capillary method.

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or heating mantle)

Procedure:

-

A small quantity of the this compound is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer, ensuring the bulb of the thermometer and the fusion tube are at the same level.

-

The entire assembly is clamped and immersed in a Thiele tube or an oil bath.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, air trapped in the capillary tube will slowly be expelled.

-

When the boiling point of the liquid is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.

-

The heat source is then removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The density of a liquid can be accurately determined using a pycnometer or a specific gravity bottle.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined using an analytical balance (m₁).

-

The pycnometer is then filled with distilled water of a known density at a specific temperature and weighed again (m₂). The temperature of the water should be recorded.

-

The pycnometer is emptied, dried, and then filled with this compound. Care is taken to ensure no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature water bath to bring the liquid to the desired temperature.

-

The pycnometer is then weighed to determine the mass of the ketone (m₃).

-

The volume of the pycnometer is calculated from the mass of the water and its known density at that temperature.

-

The density of the this compound is then calculated by dividing the mass of the ketone by the volume of the pycnometer.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and can be used to identify a pure compound or determine the composition of a mixture.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Soft tissue paper

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of this compound are placed on the surface of the lower prism using a clean dropper.

-

The two prisms are closed and clamped together.

-

Water from a constant temperature bath is circulated through the jackets of the prisms to maintain a constant temperature, typically 20°C.

-

The light source is switched on, and the eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the field of view and make it sharp.

-

The adjustment knob is turned until the boundary line is centered on the crosshairs.

-

The refractive index is then read directly from the instrument's scale.

Visualization of Structural-Property Relationships

The following diagram illustrates the logical relationship between the molecular structure of this compound and its key physical properties.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 3. Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pubs.aip.org [pubs.aip.org]

Unraveling "Herbac": A Technical Guide to a Fragrance Ingredient and the Broader World of Herbal Medicine

An in-depth analysis for researchers, scientists, and drug development professionals.

Initial research into the discovery and history of a therapeutic agent named "Herbac" did not yield information on a specific drug or compound. The term "Herbac" is commercially used to describe a fragrance ingredient with a powerful, woody, and herbal scent profile, utilized in various consumer products.[1] While not a pharmaceutical, its characteristics are derived from natural botanical sources, aligning with the broader principles of herbal science.

This guide, therefore, pivots to the extensive and historically rich field of herbal medicine, from which a hypothetical "Herbac" compound would conceptually originate. It will explore the discovery and history of using plants for medicinal purposes, the methodologies for identifying and validating their therapeutic properties, and the pathways through which they exert their effects.

A Historical Overview of Herbal Medicine

The use of plants as medicine is a practice that predates recorded history. Archaeological evidence suggests that Neanderthals used medicinal plants around 60,000 years ago.[2] The historical development of herbal medicine is marked by key milestones and texts from various ancient civilizations.

| Era/Civilization | Key Contributions & Texts | Notable Medicinal Plants Mentioned |

| Ancient Mesopotamia | Sumerians created clay tablets listing hundreds of medicinal plants over 5,000 years ago.[2] | Myrrh, Opium |

| Ancient Egypt | The Ebers Papyrus (circa 1550 BC) contains over 700 magical formulas and folk remedies. | Senna, Caraway, Peppermint[3] |

| Ancient China | The "Pen Ts'ao" or "The Divine Farmer's Materia Medica," attributed to Emperor Shen Nung (c. 2800 BC), is one of the earliest written records of herbal medicines.[3][4] | Ginseng, Rhubarb, Ephedra |

| Ancient India | Ayurveda, a traditional system of medicine, has utilized herbs like turmeric for thousands of years. The Sushruta Samhita (c. 6th century BC) describes over 700 medicinal plants.[2] | Turmeric, Ashwagandha, Brahmi |

| Ancient Greece & Rome | Hippocrates, often called the "Father of Modern Medicine," and later Galen, a prominent Roman physician, extensively documented the use of herbal remedies.[2][5] | Willow bark, Sage, Parsley[4][5] |

| Middle Ages | Monasteries in Europe became centers for the cultivation and study of medicinal herbs.[5] | St. John's Wort, Valerian, Chamomile |

| Early Modern Era | The 16th and 17th centuries saw the publication of influential herbals, such as John Gerard's "The Herball or General History of Plants" (1597).[2] | Foxglove (source of digitalis) |

The Modern Drug Discovery Pipeline for Herbal Medicines

The journey from a traditional herbal remedy to a modern pharmaceutical is a rigorous, multi-step process. This workflow ensures the safety, efficacy, and consistency of the final product.

Experimental Protocols: Key Methodologies

1. Plant Material Authentication and Preparation:

-

Macroscopic and Microscopic Examination: Visual inspection of the plant's physical characteristics, followed by microscopic analysis of its cellular structure to confirm its identity.

-

Chromatographic Fingerprinting: Techniques like High-Performance Thin-Layer Chromatography (HPTLC) or High-Performance Liquid Chromatography (HPLC) are used to create a unique chemical profile of the plant extract. This ensures batch-to-batch consistency.

-

Extraction: The authenticated plant material is dried, ground, and then subjected to extraction using solvents of varying polarity (e.g., ethanol, methanol, water) to isolate the bioactive compounds.

2. Phytochemical Screening:

-

Qualitative Chemical Tests: A series of simple chemical tests are performed to detect the presence of major classes of phytochemicals.

| Phytochemical Class | Test Reagent(s) | Positive Result |

| Alkaloids | Dragendorff's reagent | Reddish-brown precipitate |

| Flavonoids | Shinoda test (Mg turnings and concentrated HCl) | Pink or red color |

| Tannins | Ferric chloride solution | Blue-black or green-black coloration |

| Saponins | Frothing test (shaking with water) | Persistent foam |

| Terpenoids | Salkowski test (chloroform and concentrated H₂SO₄) | Reddish-brown ring at the interface |

3. In Vitro Bioassays:

-

Enzyme Inhibition Assays: To determine if the plant extract can inhibit the activity of specific enzymes involved in a disease pathway (e.g., cyclooxygenase-2 [COX-2] for inflammation).

-

Cell-Based Assays: Using cultured cells to assess the extract's effect on cellular processes like proliferation, apoptosis, or the production of signaling molecules. For example, an MTT assay can be used to measure cell viability in cancer cell lines.

-

Antioxidant Activity Assays: Methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are used to quantify the antioxidant potential of the extract.

Signaling Pathways Modulated by Herbal Compounds

Many herbal compounds exert their therapeutic effects by interacting with specific molecular targets within the body's signaling pathways. For instance, a hypothetical anti-inflammatory compound could modulate the NF-κB signaling pathway, a key regulator of the inflammatory response.

In this theoretical pathway, the "Herbac" compound could inhibit the IKK complex, preventing the degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, unable to enter the nucleus and activate the transcription of pro-inflammatory genes.

Conclusion

While the specific entity "Herbac" appears to be a fragrance ingredient rather than a pharmaceutical, the principles underlying its botanical nature provide a gateway to the vast and complex world of herbal medicine. The historical journey from traditional knowledge to modern, evidence-based drug discovery highlights the enduring importance of natural products in healthcare. For researchers and drug development professionals, the systematic evaluation of herbal compounds, from phytochemical analysis to the elucidation of their molecular mechanisms, continues to be a promising frontier for discovering novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,3-Dimethylcyclohexyl Methyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethylcyclohexyl methyl ketone is a valuable intermediate in organic synthesis, finding applications in the development of novel pharmaceuticals and fragrance compounds. Its synthesis requires a robust and high-yielding methodology. This document outlines two primary synthetic routes for the preparation of this compound: the organocadmium pathway and the Grignard reagent pathway. The organocadmium method is presented as the preferred route due to its superior selectivity and yield for the desired ketone product.

Data Presentation

| Parameter | Organocadmium Route | Grignard Route | Reference |

| Starting Material | 3,3-Dimethylcyclohexyl bromide | 3,3-Dimethylcyclohexyl bromide | Inferred |

| Primary Reagents | Magnesium, Cadmium Chloride, Acetyl Chloride | Magnesium, Acetyl Chloride | [1][2] |

| Key Intermediate | Di(3,3-dimethylcyclohexyl)cadmium | 3,3-Dimethylcyclohexylmagnesium bromide | [2][3] |

| Typical Yield | Good to High | Moderate (risk of tertiary alcohol formation) | [4][5] |

| Selectivity | High for ketone | Lower, potential for over-addition | [2][5] |

| Reaction Temperature | 0 °C to reflux | -5 to -10 °C for acylation | [4][6] |

Reaction Mechanisms

The synthesis of this compound via the organocadmium route proceeds through a transmetalation reaction followed by nucleophilic acyl substitution. The less nucleophilic nature of the organocadmium reagent compared to the Grignard reagent prevents the subsequent attack on the ketone product, thus ensuring a higher yield of the desired product.[2]

Figure 1: Reaction mechanism for the synthesis of this compound via the organocadmium route.

Experimental Protocols

Protocol 1: Synthesis of this compound via Organocadmium Reagent (Preferred Method)

This protocol is adapted from general procedures for the synthesis of ketones using organocadmium reagents.[2][4]

Materials:

-

3,3-Dimethylcyclohexyl bromide

-

Magnesium turnings

-

Anhydrous cadmium chloride (CdCl₂)

-

Acetyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to initiate the reaction.

-

Slowly add a solution of 3,3-dimethylcyclohexyl bromide (1.0 eq) in anhydrous diethyl ether via the dropping funnel.

-

If the reaction does not start, gentle heating may be applied. Once initiated, the reaction should proceed exothermically. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Preparation of the Organocadmium Reagent:

-

In a separate flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous cadmium chloride (0.5 eq).

-

Cool the flask containing the Grignard reagent to 0 °C in an ice bath.

-

Slowly add the Grignard solution to the cadmium chloride suspension with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. This results in the formation of di(3,3-dimethylcyclohexyl)cadmium.

-

-

Synthesis of the Ketone:

-

Cool the freshly prepared organocadmium reagent to 0 °C.

-

Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous toluene.

-

After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by carefully pouring the mixture into a stirred solution of saturated aqueous ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

-

Protocol 2: Synthesis of this compound via Grignard Reagent

This protocol is adapted from general procedures for the acylation of Grignard reagents and requires careful temperature control to minimize the formation of the tertiary alcohol byproduct.[5][6]

Materials:

-

3,3-Dimethylcyclohexyl bromide

-

Magnesium turnings

-

Acetyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous toluene

-

N-methylpyrrolidone (NMP) (optional, for improved selectivity)[6]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Preparation of the Grignard Reagent:

-

Follow the same procedure as described in Protocol 1, step 1.

-

-

Acylation of the Grignard Reagent:

-

In a separate flame-dried flask, prepare a solution of acetyl chloride (1.1 eq) in anhydrous toluene.

-

Cool both the Grignard reagent solution and the acetyl chloride solution to -5 to -10 °C.

-

Slowly add the Grignard reagent to the vigorously stirred acetyl chloride solution, maintaining the temperature below -5 °C. For improved selectivity, the acetyl chloride can be pre-complexed with N-methylpyrrolidone (1.1 eq) in toluene at 0 °C before the addition of the Grignard reagent.[6]

-

After the addition is complete, stir the reaction mixture at this low temperature for an additional 30 minutes.

-

-

Work-up and Purification:

-

Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the product by vacuum distillation or column chromatography.

-

Logical Workflow for Synthesis

References

laboratory protocol for preparing 3,3-Dimethylcyclohexyl methyl ketone

Application Note: Synthesis of 3,3-Dimethylcyclohexyl Methyl Ketone

Abstract

This document provides a detailed laboratory protocol for the synthesis of this compound, a valuable intermediate in the development of fine chemicals and pharmaceuticals. The synthesis is achieved through a robust two-step process. The first step involves the conversion of 3,3-dimethylcyclohexanecarboxylic acid to its corresponding acyl chloride using thionyl chloride. The second step is the reaction of the acyl chloride with methylmagnesium bromide, a Grignard reagent, to yield the target ketone. This method is reliable and scalable for laboratory settings.

Introduction

This compound is a carbocyclic ketone with potential applications in medicinal chemistry and fragrance development. Its synthesis requires a reliable method that ensures high purity and yield. The protocol outlined herein describes a classic approach involving the formation of an acyl chloride followed by a Grignard reaction. This pathway is advantageous as it avoids rearrangements and provides a direct route to the desired ketone.

Overall Reaction Scheme

Step 1: Acyl Chloride Formation

Step 2: Grignard Reaction

Experimental Protocols

Step 1: Preparation of 3,3-Dimethylcyclohexanecarbonyl Chloride

Materials and Reagents:

-

3,3-Dimethylcyclohexanecarboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Dry Dimethylformamide (DMF) (catalytic amount)

Equipment:

-

Round-bottom flask (100 mL) with a magnetic stir bar

-

Reflux condenser with a drying tube (filled with CaCl₂)

-

Heating mantle

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Set up a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube in a fume hood.

-

Add 3,3-dimethylcyclohexanecarboxylic acid (10.0 g, 64.0 mmol) to the flask.

-

Add anhydrous dichloromethane (40 mL) to dissolve the acid.

-

Add a catalytic amount of dry DMF (2-3 drops) to the mixture.

-

Slowly add thionyl chloride (7.0 mL, 11.4 g, 96.0 mmol) to the stirring solution at room temperature using a dropping funnel.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 40°C) for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After cooling to room temperature, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

-

The resulting crude 3,3-dimethylcyclohexanecarbonyl chloride is a pale yellow oil and is used directly in the next step without further purification.

Step 2: Synthesis of this compound

Materials and Reagents:

-

Crude 3,3-dimethylcyclohexanecarbonyl chloride

-

Methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask (250 mL) with a magnetic stir bar

-

Dropping funnel

-

Septum

-

Nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up a dry 250 mL three-necked flask with a magnetic stir bar, dropping funnel, and a nitrogen inlet. Ensure the apparatus is flame-dried or oven-dried before use.

-

Under a nitrogen atmosphere, add methylmagnesium bromide solution (25.6 mL of 3.0 M solution, 76.8 mmol) to the flask.

-

Cool the Grignard reagent to 0°C using an ice bath.

-

Dissolve the crude 3,3-dimethylcyclohexanecarbonyl chloride from Step 1 in anhydrous diethyl ether (30 mL).

-

Add the acyl chloride solution dropwise to the cold, stirring Grignard reagent over 30 minutes, maintaining the temperature below 5°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Carefully quench the reaction by slowly adding it to a beaker containing crushed ice and saturated aqueous NH₄Cl solution (100 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.